4-Hydroxy Ropivacaine is a hydroxylated derivative of Ropivacaine, which is an amide-type local anesthetic widely used for regional anesthesia during surgical procedures and for managing acute pain. Ropivacaine is primarily marketed under the brand name Naropin and is known for its effectiveness in providing pain relief while minimizing motor blockade, making it particularly useful in various clinical settings . The compound is classified as a local anesthetic within the aminoamide category, sharing similar properties with other anesthetics but with distinct pharmacological profiles that enhance its safety and efficacy .
The synthesis of 4-Hydroxy Ropivacaine typically involves hydroxylation of the parent compound, Ropivacaine. This can be achieved through various chemical reactions, including enzymatic processes or chemical hydroxylation methods. The precise conditions for synthesis may vary, but they generally include:
The synthesis process must be carefully monitored to ensure the production of high-purity 4-Hydroxy Ropivacaine suitable for pharmaceutical applications.
The molecular structure of 4-Hydroxy Ropivacaine can be described as follows:
The structural representation can be visualized in a two-dimensional format, emphasizing the functional groups that contribute to its activity.
4-Hydroxy Ropivacaine can undergo various chemical reactions typical of hydroxylated compounds. Notable reactions include:
These reactions are essential for understanding the metabolism and pharmacokinetics of 4-Hydroxy Ropivacaine in clinical applications.
The mechanism of action of 4-Hydroxy Ropivacaine is similar to that of its parent compound, Ropivacaine. It primarily acts by blocking sodium ion influx through voltage-gated sodium channels in nerve fibers. This action leads to:
The pharmacodynamic profile indicates that while it possesses local anesthetic properties, its efficacy may be lower than that of Ropivacaine itself .
4-Hydroxy Ropivacaine exhibits several key physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
4-Hydroxy Ropivacaine has potential scientific applications primarily within the field of anesthesiology. Its uses include:
Additionally, ongoing research may explore its role in combination therapies or novel formulations aimed at enhancing analgesic efficacy while minimizing adverse effects .
4-Hydroxy ropivacaine (4′-OH Rop) is a secondary metabolite of the local anesthetic ropivacaine, generated via aromatic hydroxylation. Human hepatic microsomal studies confirm that CYP3A4 is the principal isoform responsible for 4′-OH Rop formation, with minor contributions from CYP1A2. In reconstituted enzyme systems, CYP3A4 catalyzes the 4-hydroxylation of ropivacaine at the xylidine ring, yielding 4′-OH Rop as a minor metabolite compared to 3′-hydroxy ropivacaine (3′-OH Rop) and PPX (2',6'-pipecoloxylidide) [1] [2].
Enzyme kinetics reveal distinct catalytic efficiencies:
Table 1: Enzymatic Parameters for Ropivacaine Metabolite Formation
Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/mg) |
---|---|---|---|
CYP1A2 | 3′-OH Rop | 45 | 8.7 |
CYP3A4 | PPX | 62 | 5.1 |
CYP3A4 | 4′-OH Rop | 78 | 1.2 |
CYP1A2 | 4′-OH Rop | 210 | 0.4 |
In vivo inhibition studies demonstrate that ketoconazole (CYP3A4 inhibitor) reduces PPX formation by >90% and 4′-OH Rop by 35–40%, while fluvoxamine (CYP1A2 inhibitor) diminishes 3′-OH Rop urinary excretion by 67% without significantly altering 4′-OH Rop levels. This confirms CYP3A4's dominant role in 4′-OH Rop biosynthesis [6].
Hepatic Metabolism
The liver is the primary site of 4′-OH Rop generation due to high CYP3A4/CYP1A2 expression. Ropivacaine undergoes extensive first-pass hepatic metabolism (≈90%), with 4′-OH Rop representing <5% of urinary metabolites. Protein binding governs hepatic clearance dynamics: ropivacaine's 94% α1-acid glycoprotein binding restricts free fraction availability, while 4′-OH Rop's lower binding affinity (70–80%) facilitates renal excretion [3] [5] [9].
Extrahepatic Metabolism
Distribution barriers include:
Significant species-specific differences in 4′-OH Rop formation exist:
Table 2: Species-Specific Metabolic Profiles for 4′-OH Ropivacaine
Species | Key Enzymes | 4′-OH Rop Abundance | Conjugation Pathways |
---|---|---|---|
Human | CYP3A4 > CYP1A2 | Low (<5% of metabolites) | UGT-mediated glucuronidation |
Rat | CYP3A2, CYP2C11 | Moderate (15–20%) | Limited sulfation |
Rabbit | CYP3A-like, SULTs | High (25–30%) | SULT1A1-mediated sulfation |
Conjugation disparities: Human 4′-OH Rop undergoes UGT1A9/2B7-mediated glucuronidation, whereas rabbits utilize SULT1A1 for sulfation. In vitro studies show no detectable 4′-OH Rop sulfation by human SULTs (EST, M-PST, P-PST-1), contrasting with lidocaine metabolites [10]. Genetic polymorphisms (e.g., CYP3A5 expresser status, CYP1A2 variants) further modulate interindividual variability in humans [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: